4-CHLORO-6-METHYLPYRIMIDINE-2-CARBALDEHYDE
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Overview
Description
4-Chloro-6-methylpyrimidine-2-carbaldehyde is a heterocyclic aromatic compound with the molecular formula C6H5ClN2O. It is a derivative of pyrimidine, characterized by the presence of a chloro group at the 4th position, a methyl group at the 6th position, and an aldehyde group at the 2nd position.
Mechanism of Action
Target of Action
4-Chloro-6-methylpyrimidine-2-carbaldehyde is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs . .
Mode of Action
As an intermediate in organic synthesis, it likely interacts with other compounds to form complex structures, contributing to the overall function of the final product .
Biochemical Pathways
As an intermediate in organic synthesis, it’s likely involved in various biochemical reactions, depending on the final product it’s used to synthesize .
Result of Action
As an intermediate, its effects would be seen in the properties of the final compound it’s used to synthesize .
Action Environment
It’s noted that it should be stored in a cool, dry place and is incompatible with oxidizing agents .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-6-methylpyrimidine-2-carbaldehyde typically involves the chlorination of 6-methylpyrimidine-2-carbaldehyde. One common method includes the reaction of 6-methylpyrimidine-2-carbaldehyde with thionyl chloride (SOCl2) under reflux conditions to introduce the chloro group at the 4th position .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Types of Reactions:
Oxidation: The aldehyde group in this compound can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4).
Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, to form different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products:
Oxidation: 4-chloro-6-methylpyrimidine-2-carboxylic acid.
Reduction: 4-chloro-6-methylpyrimidine-2-methanol.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
4-Chloro-6-methylpyrimidine-2-carbaldehyde is used in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of more complex heterocyclic compounds.
Pharmaceuticals: In the development of potential therapeutic agents due to its ability to interact with biological targets.
Agrochemicals: As a precursor for the synthesis of compounds with pesticidal or herbicidal activity.
Dyestuffs: In the production of dyes and pigments for various industrial applications.
Comparison with Similar Compounds
4-Chloro-6-methylpyrimidine: Lacks the aldehyde group, making it less reactive in certain synthetic applications.
6-Methylpyrimidine-2-carbaldehyde:
4-Chloro-2-methylpyrimidine: Has a different substitution pattern, leading to variations in chemical behavior and applications.
Uniqueness: 4-Chloro-6-methylpyrimidine-2-carbaldehyde is unique due to the presence of both the chloro and aldehyde groups, which confer distinct reactivity and versatility in synthetic applications.
Properties
CAS No. |
933683-19-3 |
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Molecular Formula |
C6H5ClN2O |
Molecular Weight |
156.6 |
Purity |
95 |
Origin of Product |
United States |
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